Pirmenol hydrochloride, chemically identified as (±)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2- pyridinemethanol monohydrochloride monohydrate, is a synthetic compound classified as a Class Ia antiarrhythmic agent. [, ] In scientific research, it serves as a valuable tool for studying cardiac electrophysiology, particularly the mechanisms underlying cardiac arrhythmias. [, , , ]
Pirmenol hydrochloride is a synthetic compound classified as a pyridinemethanol derivative and primarily used as an antiarrhythmic agent. It belongs to the class Ia category of antiarrhythmics, which are known for their ability to stabilize cardiac membranes and suppress abnormal heart rhythms. The compound acts by inhibiting potassium channels, specifically the muscarinic acetylcholine receptor-mediated potassium current (IK.ACh), which is crucial in cardiac action potential regulation .
Pirmenol hydrochloride was developed by the Pharmaceutical Research Division of Warner-Lambert in the 1980s. It has been studied extensively for its electrophysiological properties and potential therapeutic applications in treating cardiac arrhythmias . The compound is synthesized through various chemical methods, which will be detailed in the synthesis analysis section.
Pirmenol hydrochloride is classified as:
The synthesis of pirmenol hydrochloride involves several chemical reactions and purification steps.
Pirmenol hydrochloride has a complex molecular structure characterized by a pyridine ring and a hydroxyl group attached to a carbon chain. The molecular formula is CHClNO, with a molecular weight of approximately 335.88 g/mol.
The structural representation includes:
Pirmenol hydrochloride undergoes various chemical reactions that are crucial for its pharmacological action:
These reactions underline the compound's role in modulating cardiac electrical activity, making it effective in treating arrhythmias.
Pirmenol hydrochloride functions primarily by blocking muscarinic acetylcholine receptors, leading to inhibition of the IK.ACh current. This action results in:
The inhibitory effect on IK.ACh has an IC50 value of approximately 0.1 μM, indicating significant potency against this ion channel .
Pirmenol hydrochloride is primarily utilized in scientific research and clinical settings for its antiarrhythmic properties. Its applications include:
Pirmenol hydrochloride, chemically designated as 4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-(pyridin-2-yl)butan-1-ol hydrochloride, features a complex molecular architecture with defined stereochemical attributes. The compound's empirical formula is C₂₂H₃₁ClN₂O, yielding a molecular weight of 374.95 g/mol [1] [7]. Its core structure integrates three key moieties:
The stereochemistry is defined by two chiral elements:
Table 1: Structural and Stereochemical Properties of Pirmenol Hydrochloride
Property | Description |
---|---|
Systematic Name | 4-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]-1-phenyl-1-(pyridin-2-yl)butan-1-ol hydrochloride |
Molecular Formula | C₂₂H₃₁ClN₂O |
Molecular Weight | 374.95 g/mol |
CAS Registry Number | 61477-94-9 |
Chiral Centers | 3 (C1 alcohol, C2/C6 piperidine) |
Configuration (Piperidine) | Relative (2R,6S) |
Commercial Form | Racemic mixture (±) |
Salt Former | Hydrochloride (Cl⁻) |
Pirmenol hydrochloride exhibits pH-dependent solubility and stability, critical for its formulation as an oral antiarrhythmic agent. Experimental data reveal:
Stability studies demonstrate:
Table 2: Solubility and Stability Profile of Pirmenol Hydrochloride
Property | Value/Condition | Experimental Conditions |
---|---|---|
Water Solubility | 100 mg/mL (266.70 mM) | 25°C, Need ultrasonic dispersion |
DMSO Solubility | 66.67 mg/mL (177.81 mM) | 25°C |
Methanol Solubility | ~50 mg/mL | 25°C |
Melting Point | 171–172°C | Sealed capillary |
log P (octanol/water) | 2.8 ± 0.3 | Shake-flask method, pH 7.4 |
Optimal pH Stability | 3.5–4.5 | 25°C, 6-month study |
Photodegradation Rate | 5%/month (ambient light) | Clear glass container, 25°C |
Storage Recommendation | Sealed under nitrogen, 4°C | Long-term stability >24 months |
The synthesis of pirmenol hydrochloride employs reductive amination as the pivotal step, optimized for industrial-scale production. The established pathway proceeds as follows:
Step 1: Ketone Intermediate Preparation2,6-Dimethylpyridine undergoes alkylation with 4-bromobutyronitrile to yield 1-(2,6-dimethylpyridin-1(2H)-yl)butan-4-one. Alternative routes use chloroalkyl ketones but suffer from lower yields due to polyalkylation [6].
Step 2: Reductive AminationThe ketone intermediate reacts with 2-benzoylpyridine under Leuckart conditions (ammonium formate, 150°C) or catalyzed by sodium cyanoborohydride (NaBH₃CN) in methanol. The cyanoborohydride method achieves superior stereoselectivity (75% enantiomeric excess) but requires chiral resolution post-synthesis [6].
Step 3: Chiral Resolution and Salt FormationRacemic pirmenol free base is treated with D-(-)-tartaric acid in ethanol to precipitate the diastereomeric salt. The resolved (R,R/S,S)-enantiomer is liberated with sodium hydroxide and converted to the hydrochloride salt by HCl gas saturation in anhydrous ether, yielding pharmaceutical-grade material (>97% purity) [6] [7].
Optimization strategies address key challenges:
Table 3: Key Steps in Pirmenol Hydrochloride Synthesis
Synthetic Step | Reagents/Conditions | Yield | Purity Enhancement Strategy |
---|---|---|---|
Ketone Intermediate | 4-Bromobutyronitrile, K₂CO₃, DMF, 80°C | 85% | Recrystallization (hexane/ethyl acetate) |
Reductive Amination | NaBH₃CN, MeOH, 25°C, 12h | 74% | pH control (pH 6–7) |
Chiral Resolution | D-(-)-Tartaric acid, ethanol | 51% | Diastereomeric salt crystallization |
Hydrochloride Formation | HCl gas in anhydrous ether | 95% | Ether washing to remove ionic impurities |
Robust analytical methods for pirmenol quantification in serum and urine leverage chromatographic separation coupled with detection techniques optimized for sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC):
Alternative Techniques:
Critical interference considerations:
Table 4: Analytical Methods for Pirmenol Quantification
Method | Matrix | Sample Preparation | Key Parameters | Sensitivity | Interference Management |
---|---|---|---|---|---|
HPLC-UV | Serum | Alkaline liquid-liquid extraction | C₁₈ column; K₂HPO₄/ACN (94:6); 210 nm | LOD 0.05 µg/mL | Chlorodisopyramide as IS |
Chiral HPLC | Plasma | Protein precipitation (ACN) | AGP column; Phosphate buffer/IPA (97:3) | LOQ 0.2 µg/mL | Temperature control (25°C) |
LC-MS/MS | Urine | SPE (C₁₈ cartridges) | ESI+; MRM 339.2→118.1; C₈ column | LOQ 0.01 µg/mL | Deuterated IS (d₃-pirmenol) |
Table 5: Standardized Nomenclature for Pirmenol Hydrochloride
Synonym | Source | Identifier |
---|---|---|
Pirmenol hydrochloride | IUPAC | Preferred Name |
(±)-Pirmenol hydrochloride | MedChemExpress | HY-100795A |
CI-845 | Clinical Trial Code | Warner-Lambert Co. |
Pirmavar | Trade Name (Discontinued) | N/A |
4-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]-1-phenyl-1-(pyridin-2-yl)butan-1-ol hydrochloride | ChemicalBook | CB31261216 |
cis-Pirmenol hydrochloride | Stereochemical Designation | US4997842A Patent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7